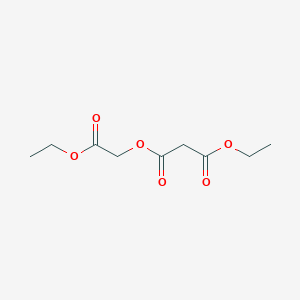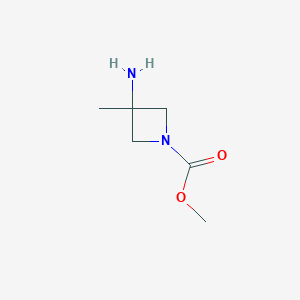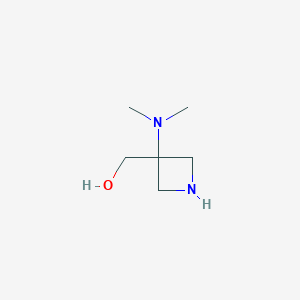
2-Ethoxy-2-oxoethyl ethyl malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2-oxoethyl ethyl malonate is an organic compound with the molecular formula C9H14O6. It is a derivative of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. This compound is often utilized in the preparation of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethoxy-2-oxoethyl ethyl malonate can be synthesized through the esterification of malonic acid derivatives. One common method involves the reaction of diethyl malonate with ethyl chloroformate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, allows for efficient large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-2-oxoethyl ethyl malonate undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of the ester groups leads to the formation of malonic acid derivatives.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide and alkyl halides are commonly used.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be employed.
Decarboxylation: Heating the compound in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Alkylation: Substituted malonates.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids
Applications De Recherche Scientifique
2-Ethoxy-2-oxoethyl ethyl malonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-ethoxy-2-oxoethyl ethyl malonate involves its reactivity as an ester and its ability to form enolates. The compound can undergo nucleophilic substitution reactions, where the enolate formed acts as a nucleophile and attacks electrophilic centers. This reactivity is crucial in various synthetic pathways, including the formation of carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A closely related compound used in similar synthetic applications.
Ethyl acetoacetate: Another ester used in organic synthesis with comparable reactivity.
Uniqueness
2-Ethoxy-2-oxoethyl ethyl malonate is unique due to its specific ester structure, which provides distinct reactivity patterns compared to other malonate derivatives. Its ability to undergo selective alkylation and decarboxylation reactions makes it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
100074-94-0 |
|---|---|
Formule moléculaire |
C9H14O6 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
3-O-(2-ethoxy-2-oxoethyl) 1-O-ethyl propanedioate |
InChI |
InChI=1S/C9H14O6/c1-3-13-7(10)5-8(11)15-6-9(12)14-4-2/h3-6H2,1-2H3 |
Clé InChI |
AXFGWDDDEXHZPM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)OCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B12827433.png)
![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride](/img/structure/B12827435.png)


![N-[(E)-2-chloro-2-(4-chlorophenyl)-1-(piperidine-1-carbonyl)vinyl]benzamide](/img/structure/B12827461.png)
![3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one](/img/structure/B12827469.png)


![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12827489.png)

![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827503.png)

